
2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Atropisomers and Diastereoisomers
One area of research focuses on the formation of diastereoisomeric atropisomers through the addition of lithiated N,N-dialkyl-1-naphthamides to aldehydes. These compounds exhibit moderate to good diastereoselectivity favoring the syn diastereoisomer, highlighting the compound's utility in stereochemical studies and the synthesis of complex molecules (Bowles, Clayden, & Tomkinson, 1995).
Chemical Synthesis and Reactivity
Another aspect of research includes the synthesis and reactivity of 2-methyl-1,4-naphthoquinone derivatives, where interactions with active methylene group anions lead to a variety of cyclic compounds. This demonstrates the compound's role in facilitating diverse chemical transformations and elucidating reaction mechanisms (Boyle, O'mahony, & Cardin, 1984).
Neuroimaging Applications
In neurology, derivatives of naphthamide have been explored for their potential in imaging studies, such as the detection of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients using positron emission tomography. This application underscores the compound's relevance in medical diagnostics and research into neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Histochemical Techniques
The compound has also been implicated in histochemical techniques for demonstrating tissue oxidase activity, signifying its utility in biological assays and the study of enzyme localization within tissues (Burstone, 1959).
Protecting Groups in Organic Synthesis
Furthermore, research into protecting groups for organic synthesis has led to the development of 2-naphthylmethoxymethyl (NAPOM) as a novel protecting group for hydroxy and mercapto groups. This showcases the compound's contribution to synthetic chemistry, enabling selective reactions under mild conditions (Sato, Oishi, & Torikai, 2015).
Ionophore Synthesis and Application
The synthesis and study of carboxylic ionophores containing naphthylene groups reveal the compound's significance in developing molecules with high selectivity for potassium ions over sodium ions. This research has implications for ion transport studies and the design of selective ionophores (Chikaraishi-Kasuga et al., 1997).
Propriétés
IUPAC Name |
2-ethoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-15-8-7-13-5-3-4-6-14(13)16(15)17(21)19-11-18(12-20)9-10-18/h3-8,20H,2,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQSBXDLAKWCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
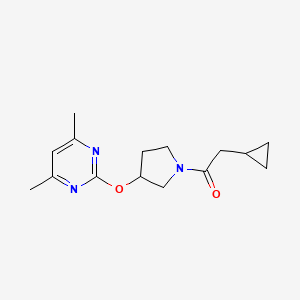
![13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2] tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2476224.png)
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2476228.png)
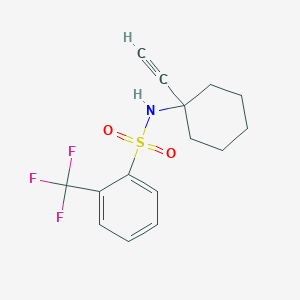

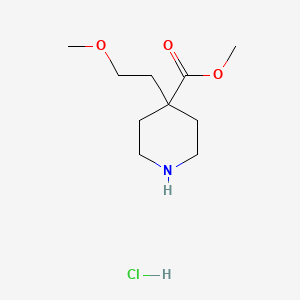


![1-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2476240.png)
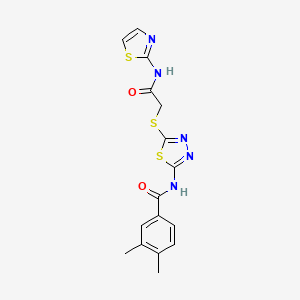
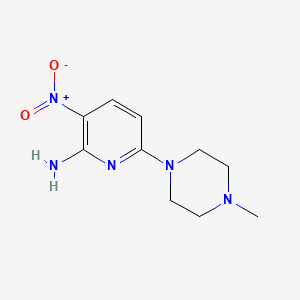
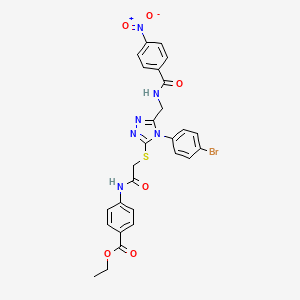
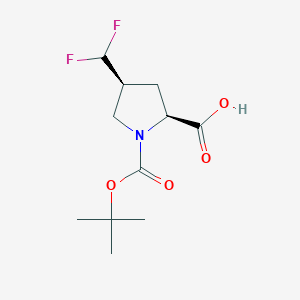
![4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2476245.png)
